molecular formula C19H19N3O3 B10994221 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B10994221
M. Wt: 337.4 g/mol
InChI Key: QJPTXMBBHOGTDH-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Substitution:

    Amide Formation: The final step involves the coupling of the benzimidazole derivative with 3,5-dimethoxybenzoic acid to form the desired benzamide compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the benzimidazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole or cyclopropyl ring-opened products.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-24-14-7-12(8-15(10-14)25-2)19(23)20-13-5-6-16-17(9-13)22-18(21-16)11-3-4-11/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

QJPTXMBBHOGTDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4)OC

Origin of Product

United States

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